Saclac -

Saclac

Catalog Number: EVT-8368589
CAS Number:
Molecular Formula: C20H40ClNO3
Molecular Weight: 378.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Saclac is classified as a lipid metabolite and is part of a broader category of ceramide analogs. It has been synthesized for research purposes and is available from various biochemical suppliers. The compound's synthesis and characterization have been documented in scientific literature, confirming its structural integrity through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Saclac involves several key steps, typically starting from commercially available precursors. The method described in the literature includes the following:

  1. Starting Materials: The synthesis begins with the appropriate fatty acid derivatives and chloroacetyl chloride.
  2. Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond.
  3. Purification: Post-synthesis, Saclac is purified using techniques such as liquid chromatography to remove unreacted materials and by-products.

The final product is characterized using mass spectrometry, which confirms its molecular weight and structure, ensuring that it meets the expected specifications for further biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of Saclac can be represented as follows:

  • Chemical Formula: C18H37ClN2O3
  • Molecular Weight: 356.96 g/mol

The structure features a long-chain fatty acid component linked to a chloroacetamide moiety, which is crucial for its biological activity as an acid ceramidase inhibitor. This structural configuration allows Saclac to interact effectively with the enzyme's active site, thereby inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

Saclac primarily functions through its interaction with acid ceramidase. The key reactions include:

  1. Inhibition of Acid Ceramidase: Saclac binds covalently to the active site of acid ceramidase, leading to a significant reduction in ceramide hydrolysis.
  2. Impact on Sphingolipid Metabolism: By inhibiting this enzyme, Saclac prevents the breakdown of ceramides into sphingosine and fatty acids, thereby increasing ceramide levels within cells.

These biochemical interactions are critical for its potential therapeutic applications in conditions like AML, where altered sphingolipid metabolism contributes to drug resistance .

Mechanism of Action

Process and Data

Saclac's mechanism of action involves several steps:

  1. Binding to Acid Ceramidase: Upon administration, Saclac enters cells and binds to acid ceramidase with high affinity (Ki = 97.1 nM).
  2. Alteration of Sphingolipid Levels: This binding inhibits the enzyme's activity, leading to an accumulation of ceramides.
  3. Induction of Apoptosis: Elevated ceramide levels trigger apoptotic pathways in cancer cells by modulating signaling pathways associated with cell survival and death.

Research indicates that treatment with Saclac can lead to reduced expression of splicing factors involved in alternative splicing processes related to anti-apoptotic proteins like Mcl-1, further promoting apoptosis in resistant cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Saclac appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but should be stored away from light and moisture.

These properties are essential for its handling during laboratory experiments and potential therapeutic applications .

Applications

Scientific Uses

Saclac has several promising applications in scientific research:

  1. Cancer Research: Its primary use lies in studying apoptosis mechanisms in cancer cells, particularly in overcoming chemotherapy resistance in AML.
  2. Metabolic Studies: Researchers utilize Saclac to investigate sphingolipid metabolism and its implications in various diseases beyond cancer.
  3. Drug Development: As a potent inhibitor of acid ceramidase, it serves as a lead compound for developing new therapeutic agents targeting sphingolipid metabolism disorders.
Introduction to SACLAC in Oncological Research

Rationale for Targeting Sphingolipid Metabolism in Acute Myeloid Leukemia (Acute Myeloid Leukemia)

Sphingolipids are bioactive signaling molecules that govern critical cellular processes, including apoptosis, proliferation, and differentiation. In hematological malignancies like Acute Myeloid Leukemia, dysregulation of sphingolipid metabolism contributes to cancer cell survival and chemoresistance. Ceramide, a central sphingolipid, induces apoptosis and differentiation in leukemic blasts. However, its pro-death functions are counteracted by acid ceramidase (Acid Ceramidase), which hydrolyzes ceramide into sphingosine and subsequently sphingosine-1-phosphate—a potent pro-survival and pro-proliferative signaling molecule [4].

This metabolic imbalance—elevated sphingosine-1-phosphate and depleted ceramide—is a hallmark of Acute Myeloid Leukemia. Acid Ceramidase overexpression in Acute Myeloid Leukemia blasts correlates with poor prognosis, as it enables leukemic stem cells to evade apoptosis and resist conventional therapies. Inhibiting Acid Ceramidase shifts the sphingolipid equilibrium toward ceramide accumulation, reactivating intrinsic apoptotic pathways. Consequently, targeting Acid Ceramidase represents a promising strategy to overcome treatment resistance in Acute Myeloid Leukemia [4].

Table 1: Key Sphingolipids and Their Roles in Acute Myeloid Leukemia Pathogenesis

SphingolipidBiological FunctionImpact in Acute Myeloid Leukemia
CeramidePro-apoptotic, differentiation inducerSuppressed via degradation by Acid Ceramidase
Sphingosine-1-phosphatePro-survival, pro-angiogenic, proliferation promoterOverproduced, drives leukemic stem cell maintenance
SphingosinePro-apoptotic (context-dependent)Rapidly phosphorylated to sphingosine-1-phosphate

SACLAC as a Novel Acid Ceramidase Inhibitor: Historical Development and Research Milestones

SACLAC (chemical name: (2S,3R)-2-hexadecanamido-3-hydroxyoctadecyl 2-chloroacetate) is a synthetic ceramide analog designed as a covalent inhibitor of Acid Ceramidase. Its development emerged from efforts to overcome limitations of earlier ceramide-based therapeutics, which faced challenges in bioavailability and metabolic instability. SACLAC features a chloroacetate moiety that enables irreversible binding to the catalytic cysteine residue (Cys143) in the active site of Acid Ceramidase, achieving potent inhibition with a dissociation constant (Ki) of 97.1 nanomolar [2].

Key Research Advancements:

  • Mechanistic Validation: SACLAC was shown to suppress Acid Ceramidase activity in Acute Myeloid Leukemia cell lines, leading to intracellular ceramide accumulation and reduced sphingosine-1-phosphate levels. This shift triggered mitochondrial outer membrane permeabilization and caspase-dependent apoptosis [2] [4].
  • Splicing Factor Modulation: A breakthrough study revealed SACLAC's unique ability to downregulate splicing factor SF3B1. This inhibition alters alternative splicing of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Myeloid Cell Leukemia 1), favoring the pro-apoptotic isoform Myeloid Cell Leukemia 1S over Myeloid Cell Leukemia 1L. Myeloid Cell Leukemia 1S lacks the PEST domain required for degradation, enabling sustained pro-death signaling in leukemic cells [2].
  • In Vivo Efficacy: SACLAC significantly reduced leukemic burden in xenograft mouse models engrafted with human Acute Myeloid Leukemia cells. Tumor regression correlated with increased Myeloid Cell Leukemia 1S/Myeloid Cell Leukemia 1L ratios and ceramide accumulation, validating its dual mechanism of action [2].

Table 2: Research Milestones in SACLAC Development

DiscoveryExperimental ModelKey Outcome
Covalent binding to Acid CeramidaseEnzymatic assaysIrreversible inhibition (Ki = 97.1 nanomolar) via Cys143 adduct formation
SF3B1 suppression & Myeloid Cell Leukemia 1 splicing shiftAcute Myeloid Leukemia cell linesIncreased Myeloid Cell Leukemia 1S/Myeloid Cell Leukemia 1L ratio; caspase activation
Leukemic burden reductionAcute Myeloid Leukemia xenograftsTumor regression via dual ceramide accumulation and Myeloid Cell Leukemia 1S induction

SACLAC exemplifies the "sphingolipid rheostat" therapeutic concept, where reprogramming sphingolipid metabolism disables key survival mechanisms in Acute Myeloid Leukemia. Its covalent inhibition strategy and splicing modulation represent a significant departure from conventional chemotherapy, offering a targeted approach to eradicate leukemic stem cells [2] [4].

Properties

Product Name

Saclac

IUPAC Name

2-chloro-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide

Molecular Formula

C20H40ClNO3

Molecular Weight

378.0 g/mol

InChI

InChI=1S/C20H40ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1

InChI Key

XDHVKWVHTCINMB-RBUKOAKNSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCl)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCl)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.